

Application Notes and Protocols for SB 218795 in Competitive Binding Assays

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Compound of Interest		
Compound Name:	SB 218795	
Cat. No.:	B1680806	Get Quote

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Introduction

SB 218795 is a potent and selective non-peptide antagonist of the Neurokinin-3 receptor (NK3R).[1] The NK3R is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, Neurokinin B (NKB). This receptor system is implicated in a variety of physiological processes, particularly in the central nervous system, making it a significant target for drug discovery in areas such as reproductive health and neurological disorders. Competitive binding assays are fundamental in characterizing the affinity and selectivity of novel compounds like SB 218795 for the NK3R. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, providing quantitative data on its binding properties.

This document provides detailed protocols for conducting competitive binding assays using **SB 218795**, presents its binding affinity data in a structured format, and illustrates the associated signaling pathway and experimental workflow.

Data Presentation: Binding Affinity of SB 218795 and Other NK3R Ligands



The binding affinity of **SB 218795** and other reference compounds for the human Neurokinin-3 receptor is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters indicating the potency of a ligand. A lower value signifies a higher binding affinity.

Compound	Ligand Type	Receptor	Kı (nM)	IC50 (nM)	Selectivity
SB 218795	Antagonist	human NK3	13[1]	-	~90-fold over hNK2, ~7000- fold over hNK1[1]
Osanetant	Antagonist	human NK3	-	0.8[2]	-
SB 222200	Antagonist	human NK3	-	8.8[3]	-
Neurokinin B (NKB)	Endogenous Agonist	human NK3	-	~10[2]	-
[MePhe ⁷]- Neurokinin B	Synthetic Agonist	human NK3	-	3[2]	-
Senktide	Synthetic Agonist	human NK3	-	0.56[2]	-

Note: K_i and IC_{50} values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.

Experimental Protocols

Protocol 1: Membrane Preparation from hNK3R-expressing Cells

This protocol describes the preparation of cell membranes enriched with the human Neurokinin-3 receptor.

Materials:



- Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R (hNK3R-CHO)
- Phosphate-Buffered Saline (PBS), ice-cold
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
- Dounce homogenizer or sonicator
- High-speed refrigerated centrifuge

Procedure:

- Harvest cultured hNK3R-CHO cells and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Homogenization Buffer.
- Homogenize the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2).
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
- Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for SB 218795



This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of **SB 218795** for the hNK3R.

Materials:

- hNK3R membrane preparation (from Protocol 1)
- Radioligand: [125]-[MePhe7]-Neurokinin B or [3H]SR 142801[2][3]
- SB 218795 (test compound)
- Non-specific binding control: A high concentration of a non-radiolabeled NK3R antagonist (e.g., 10 μM SB 222200)[3]
- Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA[4]
- 96-well microplates
- Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethylenimine (PEI)
- Filtration apparatus
- · Scintillation counter and scintillation fluid

Procedure:

- Assay Setup: Perform the assay in triplicate in a 96-well plate.
 - Total Binding: Add Assay Buffer, radioligand (at a final concentration close to its K_d, e.g.,
 0.4 nM for [3H]SR 142801), and the hNK3R membrane preparation.[3]
 - Non-specific Binding (NSB): Add Assay Buffer, radioligand, non-specific binding control, and the hNK3R membrane preparation.
 - Competitive Binding: Add Assay Buffer, radioligand, varying concentrations of SB 218795, and the hNK3R membrane preparation.

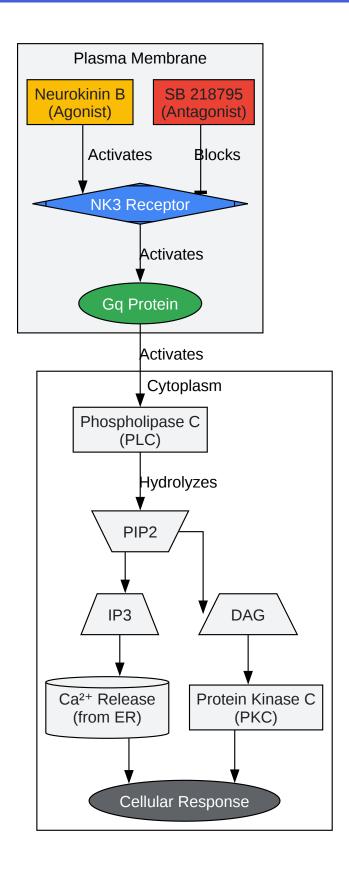


- Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2][3]
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.[2]
- Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.[2]
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
 - For the competitive binding wells, express the bound radioactivity as a percentage of the total specific binding.
 - Plot the percentage of specific binding against the logarithm of the SB 218795 concentration.
 - Determine the IC₅₀ value (the concentration of **SB 218795** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

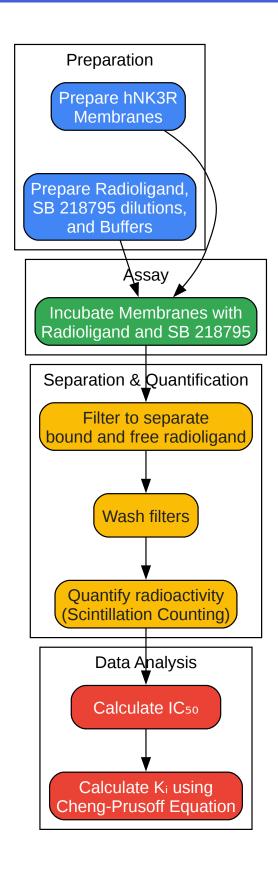
Visualizations NK3R Signaling Pathway

The Neurokinin-3 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[5] Activation by an agonist, such as Neurokinin B, initiates a cascade of intracellular events.









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